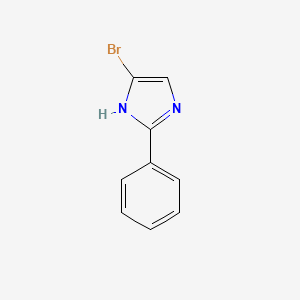

5-bromo-2-phenyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-phenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVCTTCVYGDFSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86119-58-6 | |

| Record name | 4-Bromo-2-phenyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways for 5 Bromo 2 Phenyl 1h Imidazole and Its Derivatives

De Novo Imidazole (B134444) Ring Synthesis Protocols

The foundational synthesis of the 2-phenyl-1H-imidazole core, a necessary precursor for its bromo-derivative, can be accomplished through several classical and modern cyclocondensation strategies.

Cyclocondensation Reactions with Carbonyl Precursors

A well-established and versatile method for the synthesis of 2-substituted imidazoles involves the cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). In the context of 2-phenyl-1H-imidazole, this typically involves the reaction of glyoxal (B1671930) (a 1,2-dicarbonyl compound), benzaldehyde (B42025), and an ammonia source.

The reaction proceeds through the initial formation of a diimine intermediate from glyoxal and ammonia, which then reacts with benzaldehyde. Subsequent cyclization and dehydration yield the aromatic 2-phenyl-1H-imidazole ring. A patent describes a method for preparing 2-phenylimidazole (B1217362) using pure ammonia, benzaldehyde, and a glyoxal aqueous solution in a gas-liquid-liquid phase synthesis device, which aims to increase the reaction speed and simplify separation. google.com While this method provides the foundational 2-phenylimidazole structure, the introduction of the bromine atom at the 5-position necessitates a subsequent functionalization step.

| Reactants | Reagents/Conditions | Product | Reference |

| Benzaldehyde, Glyoxal | Ammonia, controlled temperature and pressure | 2-phenyl-1H-imidazole | google.com |

This table outlines the general reactants and conditions for the synthesis of the 2-phenyl-1H-imidazole precursor via cyclocondensation.

Reactions Involving α-Haloketones and Formamide (B127407)

The use of α-haloketones in combination with formamide provides another route to substituted imidazoles. This approach, however, is more commonly employed for the synthesis of imidazoles with substitution at the 4- and/or 5-positions. The synthesis of 5-bromo-2-phenyl-1H-imidazole via this method would likely involve a multi-step process, potentially starting with a brominated α-haloketone, which can be challenging to prepare and may lead to regioselectivity issues. Direct synthesis of the target compound using this method is not prominently described in the reviewed literature.

Multi-component Reaction Strategies (e.g., One-pot condensations)

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted imidazoles in a single step. The Radziszewski reaction and its variations are classic examples of MCRs for imidazole synthesis. These reactions typically involve the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and two equivalents of ammonia or a primary amine.

While numerous MCRs exist for the synthesis of tri- and tetra-substituted imidazoles, the direct one-pot synthesis of 5-bromo-2-phenyl-1H-imidazole is not explicitly detailed in the surveyed literature. The challenge lies in the selective incorporation of a bromine atom at the 5-position while simultaneously constructing the imidazole ring with a phenyl group at the 2-position.

Functionalization and Derivatization Strategies

A more common and often more controlled approach to obtaining 5-bromo-2-phenyl-1H-imidazole involves the initial synthesis of 2-phenyl-1H-imidazole, followed by regioselective functionalization.

Regioselective Bromination and Halogen Exchange Processes

The direct bromination of 2-phenyl-1H-imidazole is a key step in the synthesis of the target compound. The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. The regioselectivity of bromination is influenced by the electronic properties of the ring and the reaction conditions. Generally, the C5-position of the imidazole ring is electronically favored for electrophilic attack.

Common brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) can be employed for this transformation. The reaction is typically carried out in a suitable solvent, and the choice of solvent and temperature can influence the selectivity and yield of the desired 5-bromo isomer.

Halogen Exchange Processes:

While direct bromination is the most straightforward approach, halogen exchange reactions can also be utilized to introduce a bromine atom. For instance, if a 5-iodo-2-phenyl-1H-imidazole were available, a halogen exchange reaction could potentially replace the iodine with bromine. researchgate.net However, this is a less common route for the synthesis of the target compound. Conversely, the bromine atom in 5-bromo-2-phenyl-1H-imidazole can be exchanged for other halogens, such as chlorine, under specific conditions, often involving metal catalysis. science.gov

| Starting Material | Reagent | Product | Key Aspect |

| 2-phenyl-1H-imidazole | NBS or Br₂ | 5-bromo-2-phenyl-1H-imidazole | Regioselective electrophilic substitution at C5 |

| 5-iodo-1,2,3-triazole | Fluoride salts | 5-fluoro-1,2,3-triazole | Example of Halogen Exchange (Halex) Reaction |

This table illustrates the functionalization of the imidazole ring via bromination and provides an example of a halogen exchange reaction on a related azole.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5-position of 5-bromo-2-phenyl-1H-imidazole serves as a versatile handle for the introduction of a wide array of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds by coupling the bromo-imidazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 5-position. The Suzuki-Miyaura reaction is known for its mild reaction conditions and high functional group tolerance. beilstein-journals.orgresearchgate.net

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling 5-bromo-2-phenyl-1H-imidazole with a primary or secondary amine. wikipedia.orglibretexts.orgacsgcipr.org This reaction is catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand and requires a base. It provides a direct route to 5-amino-2-phenyl-1H-imidazole derivatives, which are valuable building blocks in medicinal chemistry.

Sonogashira Coupling: The Sonogashira coupling reaction is used to form a C-C bond between the bromo-imidazole and a terminal alkyne. organic-chemistry.orgnih.gov This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The resulting 5-alkynyl-2-phenyl-1H-imidazole derivatives are useful intermediates for the synthesis of more complex molecules.

| Reaction Type | Coupling Partners | Catalyst System | Product Type |

| Suzuki-Miyaura | 5-bromo-2-phenyl-1H-imidazole + Aryl/Vinylboronic acid | Pd catalyst, Base | 5-Aryl/Vinyl-2-phenyl-1H-imidazole |

| Buchwald-Hartwig | 5-bromo-2-phenyl-1H-imidazole + Amine | Pd catalyst, Ligand, Base | 5-Amino-2-phenyl-1H-imidazole |

| Sonogashira | 5-bromo-2-phenyl-1H-imidazole + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-2-phenyl-1H-imidazole |

This interactive data table summarizes the key palladium-catalyzed cross-coupling reactions for the derivatization of 5-bromo-2-phenyl-1H-imidazole.

Nucleophilic Aromatic Substitution Reactions on the Brominated Phenyl Moiety

Nucleophilic aromatic substitution (SNAr) on an unactivated brominated phenyl ring, such as the one in 5-bromo-2-phenyl-1H-imidazole, is generally challenging. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom) to activate the ring towards nucleophilic attack. libretexts.org These activating groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

For aryl halides lacking such activation, nucleophilic substitution usually necessitates harsh reaction conditions or the use of very strong nucleophiles. askfilo.commasterorganicchemistry.com The mechanism can proceed through an addition-elimination pathway, involving the formation of the Meisenheimer complex, or in some cases, a concerted SNAr mechanism where the bond formation and bond breaking occur in a single step. nih.gov Without specific experimental data on 5-bromo-2-phenyl-1H-imidazole, it is presumed that nucleophilic substitution on its phenyl ring would require significant activation or specialized catalytic systems.

Electrophilic Substitution Reactions on the Imidazole Ring

The imidazole ring is generally susceptible to electrophilic attack, with substitution typically occurring at the C4 and C5 positions. globalresearchonline.net The reactivity of the imidazole nucleus is influenced by the substituents present on the ring. The phenyl group at the C2 position and the bromine atom at the C5 position of 5-bromo-2-phenyl-1H-imidazole will modulate the electron density and, consequently, the regioselectivity of electrophilic substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com These reactions typically require a catalyst, often a Lewis acid, to generate a potent electrophile that can react with the aromatic ring. askfilo.comvedantu.com For instance, in halogenation, a Lewis acid like AlCl₃ or FeBr₃ activates the halogen molecule to produce a more reactive electrophile. askfilo.com Given the existing bromine at the C5 position, further electrophilic substitution would likely be directed to the C4 position, influenced by the electronic effects of both the phenyl and bromo substituents. DFT calculations can be a useful tool to predict the most favorable site for electrophilic attack by analyzing the electron density at different positions of the imidazole ring. rsc.org

N-Alkylation and N-Arylation Strategies

N-Alkylation:

The N-alkylation of unsymmetrical imidazoles can lead to a mixture of regioisomers. The outcome of the reaction is influenced by several factors, including the nature of the substituent on the imidazole ring, the alkylating agent, the base, and the solvent. otago.ac.nzbeilstein-journals.org In basic media, the reaction proceeds through the imidazole anion, and the regioselectivity is governed by both electronic and steric factors. otago.ac.nz Electron-withdrawing groups tend to direct alkylation to the more remote nitrogen atom, while bulky substituents or alkylating agents favor substitution at the less sterically hindered nitrogen. otago.ac.nz The choice of base and solvent can significantly impact the N-1/N-2 ratio of the products. beilstein-journals.orgd-nb.info For instance, the use of sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to provide high N-1 regioselectivity for certain substituted indazoles, a related heterocyclic system. beilstein-journals.orgd-nb.info

| Alkylating Agent | Base | Solvent | Temperature (°C) | Product Ratio (N1:N2) | Reference |

| Alkyl Bromide | NaH | THF | 50 | >99:1 | d-nb.info |

| Alkyl Bromide | Cs₂CO₃ | DMF | RT | 1.4:1 | beilstein-journals.org |

| Isopropyl Iodide | NaH | DMF | RT | 38:46 (yield %) | nih.gov |

N-Arylation:

N-arylation of imidazoles is commonly achieved through copper- or palladium-catalyzed cross-coupling reactions. nih.govbeilstein-journals.org

Copper-Catalyzed N-Arylation: The Ullmann condensation, a copper-catalyzed reaction, is a traditional method for forming C-N bonds. beilstein-journals.org Modern variations utilize catalytic amounts of copper salts, often in combination with ligands, to facilitate the coupling of imidazoles with aryl halides under milder conditions. nih.govbeilstein-journals.org Diamine ligands, such as 4,7-dimethoxy-1,10-phenanthroline, have been found to be effective in promoting the N-arylation of imidazoles with both aryl iodides and bromides. nih.govorganic-chemistry.org The addition of polyethylene (B3416737) glycol (PEG) can further accelerate the reaction. nih.gov

Palladium-Catalyzed N-Arylation: Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, offer another powerful strategy for N-arylation. These reactions typically employ a palladium catalyst and a phosphine ligand. researchgate.netresearchgate.net A significant challenge in the N-arylation of imidazoles is their tendency to inhibit the formation of the active Pd(0)-ligand complex. This can be overcome by pre-activating the catalyst by heating the palladium source and the ligand together before adding the imidazole substrate. researchgate.netresearchgate.net This approach has been successfully used for the completely N1-selective arylation of unsymmetrical imidazoles. researchgate.netresearchgate.net

| Catalyst System | Ligand | Base | Solvent | Key Feature | Reference |

| CuI | 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | Dioxane | Addition of PEG accelerates the reaction | nih.gov |

| Pd₂(dba)₃ | Biaryl phosphine (L1) | K₃PO₄ | Toluene | Pre-activation of catalyst improves efficacy | researchgate.netresearchgate.net |

Mechanistic Investigations of Synthetic Transformations

Detailed Reaction Mechanisms for Key Synthetic Routes

N-Alkylation: The mechanism of N-alkylation depends on the reaction conditions. In the absence of a strong base ("neutral" conditions), the reaction can proceed via an SE2' mechanism on the free imidazole. However, in the presence of a base, the imidazole is deprotonated to form an imidazolate anion, which then acts as a nucleophile in an SN2 reaction with the alkylating agent. The regioselectivity is then determined by the relative nucleophilicity of the two nitrogen atoms in the anion, which is influenced by electronic and steric effects of the substituents. otago.ac.nz

Copper-Catalyzed N-Arylation: The mechanism of the copper-catalyzed N-arylation of imidazoles is believed to proceed through a Cu(I)-mediated nucleophilic aromatic substitution-type pathway. The catalytic cycle is thought to involve the coordination of the imidazole to the Cu(I) catalyst, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate then yields the N-arylated imidazole and regenerates the active Cu(I) catalyst. researchgate.netrsc.org

Palladium-Catalyzed N-Arylation: The generally accepted mechanism for palladium-catalyzed N-arylation involves a catalytic cycle that includes:

Oxidative Addition: The aryl halide adds to the Pd(0) complex to form a Pd(II) intermediate.

Deprotonation/Coordination: The imidazole is deprotonated by the base, and the resulting imidazolate anion coordinates to the Pd(II) center.

Reductive Elimination: The N-arylated imidazole is eliminated from the palladium complex, regenerating the Pd(0) catalyst. researchgate.net

A key finding in the N-arylation of imidazoles is the inhibitory effect of the imidazole substrate on the formation of the catalytically active Pd(0)-ligand species. Pre-heating the palladium precursor and the ligand allows for the formation of this active complex before it can be inhibited by the imidazole. researchgate.netresearchgate.net

Role of Catalysts and Reaction Conditions in Product Selectivity

The choice of catalyst and reaction conditions plays a crucial role in determining the outcome and selectivity of these synthetic transformations.

N-Alkylation:

Base and Solvent: The combination of base and solvent is critical for controlling the regioselectivity of N-alkylation. For instance, using a strong, non-coordinating base like sodium hydride in a non-polar solvent like THF can favor the formation of one regioisomer by influencing the aggregation state of the imidazolate salt and its subsequent reaction with the electrophile. d-nb.infonih.gov In contrast, polar aprotic solvents like DMF with carbonate bases may lead to different isomeric ratios. beilstein-journals.orgd-nb.info

Temperature: Temperature can also affect the reaction rate and, in some cases, the product distribution. nih.gov

N-Arylation:

Catalyst and Ligand: In copper-catalyzed reactions, the choice of the copper source (e.g., CuI, Cu₂O) and the ligand is paramount. nih.gov Chelating diamine ligands have been shown to be particularly effective in promoting the reaction, likely by stabilizing the copper catalyst and facilitating the key steps in the catalytic cycle. organic-chemistry.org In palladium-catalyzed arylations, the structure of the phosphine ligand significantly influences the catalyst's activity and selectivity. Bulky, electron-rich biaryl phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps. researchgate.net

Base: The base is essential for deprotonating the imidazole, making it a more potent nucleophile. The strength and nature of the base (e.g., K₃PO₄, Cs₂CO₃) can affect the reaction rate and efficiency. nih.govresearchgate.net

Comprehensive Analysis of 5-bromo-2-phenyl-1H-imidazole: A Review of Available Spectroscopic and Computational Data

A comprehensive review of scientific literature and chemical databases indicates a notable absence of detailed experimental and theoretical studies specifically focused on the compound 5-bromo-2-phenyl-1H-imidazole. While extensive research exists for structurally related compounds, such as benzimidazole (B57391) derivatives and other substituted imidazoles, the specific data required for a thorough structural elucidation and spectroscopic characterization of 5-bromo-2-phenyl-1H-imidazole is not publicly available at this time.

Therefore, it is not possible to provide the detailed, scientifically accurate article as per the requested outline, which includes specific data tables and in-depth analysis for the following sections:

Comprehensive Structural Elucidation and Advanced Spectroscopic/crystallographic Characterization

Vibrational Spectroscopy (FT-IR, FT-Raman) and Theoretical Correlation

Normal Mode Analysis and Potential Energy Distribution Studies

To fulfill the user's request, the synthesis and subsequent detailed characterization of 5-bromo-2-phenyl-1H-imidazole would need to be performed and published. Such a study would involve:

Synthesis: Preparation of the target compound, likely through a multi-step organic synthesis route.

NMR Spectroscopy: Dissolving the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquiring high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Analysis of these spectra would allow for the unambiguous assignment of all proton and carbon signals and the determination of proton-proton coupling constants.

Vibrational Spectroscopy: Recording the FT-IR and FT-Raman spectra of the solid sample. This would reveal the characteristic vibrational frequencies of the functional groups present in the molecule.

Computational Chemistry: Performing Density Functional Theory (DFT) calculations to optimize the molecular geometry and compute the theoretical vibrational frequencies. A Normal Mode Analysis and Potential Energy Distribution (PED) study would then be conducted to provide a detailed assignment for each observed band in the experimental FT-IR and FT-Raman spectra. mdpi.comscirp.org

While data exists for analogous compounds like 5-bromo-1H-benzimidazole researchgate.netdergipark.org.tr and other phenyl-imidazole derivatives , iucr.orgresearchgate.net extrapolating this information to generate specific data tables and detailed findings for 5-bromo-2-phenyl-1H-imidazole would be speculative and scientifically unsound. Scientific accuracy demands that the content be based on direct experimental and computational results for the specific molecule .

Future research that includes the synthesis and comprehensive spectroscopic analysis of 5-bromo-2-phenyl-1H-imidazole is required to provide the specific data requested in the outline.

Comparative Analysis of Experimental and Theoretically Calculated Vibrational Frequencies

The vibrational properties of 5-bromo-2-phenyl-1H-imidazole can be thoroughly investigated by combining experimental spectroscopic techniques, namely Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, with theoretical quantum chemical calculations. Density Functional Theory (DFT), particularly using the B3LYP functional with a basis set such as 6-311+G(d,p), is a standard method for computing the vibrational frequencies of such molecules. researchgate.net

The theoretical calculations provide a set of harmonic frequencies that typically overestimate the experimental values due to the neglect of anharmonicity and the use of a gaseous phase model. To achieve a better correlation, these calculated frequencies are often uniformly scaled. semanticscholar.org The comparison allows for a detailed and reliable assignment of the observed vibrational bands to specific molecular motions.

Key vibrational modes expected for 5-bromo-2-phenyl-1H-imidazole include:

N-H Stretching: The N-H stretching vibration in imidazole (B134444) rings typically appears in the region of 3200-3500 cm⁻¹. scirp.org Its exact position is sensitive to hydrogen bonding interactions in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl group are expected to produce sharp peaks of weak to medium intensity between 3000 and 3100 cm⁻¹. scirp.org

Ring Stretching: Vibrations involving the stretching of C=C, C-N, and C=N bonds within the imidazole and phenyl rings occur in the 1400-1625 cm⁻¹ region. These modes are often coupled. researchgate.net

In-plane Bending: C-H and N-H in-plane bending vibrations are typically observed in the 1000-1300 cm⁻¹ range. semanticscholar.orgscirp.org

Out-of-plane Bending: C-H out-of-plane bending modes, which are characteristic of the substitution pattern on the phenyl ring, appear in the 700-1000 cm⁻¹ region. semanticscholar.org

C-Br Stretching: The vibration corresponding to the C-Br bond is expected at lower frequencies, typically below 600 cm⁻¹.

The table below presents a representative comparison of experimental and calculated vibrational frequencies for an analogous compound, 5-bromo-1H-benzimidazole, which illustrates the expected correlation for the title compound.

| Assignment (Vibrational Mode) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | 3420 | - | 3445 |

| C-H Aromatic Stretch | 3110 | 3112 | 3098 |

| C=C Ring Stretch | 1625 | 1624 | 1630 |

| C-N Ring Stretch | 1455 | 1458 | 1460 |

| N-H In-plane Bend | 1280 | - | 1285 |

| C-H In-plane Bend | 1150 | 1152 | 1155 |

| C-H Out-of-plane Bend | 820 | 822 | 825 |

Electronic Absorption (UV-Visible) Spectroscopy and Theoretical Correlation

Analysis of Electronic Transitions and Chromophoric Properties

The electronic absorption properties of 5-bromo-2-phenyl-1H-imidazole, determined by UV-Visible spectroscopy, are governed by its chromophoric system, which consists of the phenyl ring conjugated with the imidazole moiety. This extended π-electron system is expected to give rise to intense absorption bands in the UV region. rsc.org

The primary electronic transitions anticipated are of the π → π* type, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. mdpi.com Less intense n → π* transitions, involving the excitation of a non-bonding electron from a nitrogen atom to an antibonding π* orbital, may also be observed. rsc.org The bromine substituent can have a modest auxochromic effect, potentially causing a slight red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted 2-phenyl-1H-imidazole.

Studies on similar phenylimidazole derivatives show strong absorption bands typically in the 250–350 nm range. mdpi.comresearchgate.net The solvent environment can influence the position of these bands; polar solvents may stabilize the excited state differently than nonpolar solvents, leading to shifts in the absorption maxima.

Correlation with Time-Dependent Density Functional Theory (TD-DFT) Calculations

To provide a theoretical basis for the observed UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. mdpi.comnih.gov These calculations can predict the electronic absorption wavelengths (λ), excitation energies, and oscillator strengths (f), which correspond to the intensity of the absorption bands. mdpi.com

The TD-DFT method, often performed at the B3LYP level with a suitable basis set, allows for the assignment of specific absorption bands to transitions between particular molecular orbitals (e.g., Highest Occupied Molecular Orbital, HOMO, to Lowest Unoccupied Molecular Orbital, LUMO). researchgate.net For 5-bromo-2-phenyl-1H-imidazole, the HOMO is expected to have significant π character distributed across both the imidazole and phenyl rings, while the LUMO will be a corresponding π* orbital. The main absorption band would likely be assigned to the HOMO → LUMO transition. mdpi.com

The following table, based on data for a related compound, illustrates the typical output of a TD-DFT calculation and its correlation with experimental data.

| Experimental λmax (nm) | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| 344 | 347 | 3.57 | 0.5114 | HOMO → LUMO (98%) |

| 305 | 304 | 4.08 | 0.0210 | HOMO-1 → LUMO (95%) |

| 280 | 284 | 4.37 | 0.4700 | HOMO → LUMO+1 (96%) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the structure of 5-bromo-2-phenyl-1H-imidazole through its fragmentation pattern. The molecular formula is C₉H₇BrN₂, giving a monoisotopic mass of approximately 221.98 u.

Upon electron impact ionization, the molecule will form a molecular ion (M⁺˙). A key feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in nearly equal abundance. This results in two prominent peaks in the molecular ion region: the M⁺˙ peak and an (M+2)⁺˙ peak of almost equal intensity. libretexts.org

The fragmentation of the molecular ion is expected to proceed through several key pathways:

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion at [M - Br]⁺. This would appear as a single peak, having lost the characteristic bromine isotope pattern.

Loss of HCN: A common fragmentation pathway for imidazole rings is the elimination of a neutral hydrogen cyanide (HCN) molecule, leading to a fragment at [M - 27]⁺. nih.gov

Phenyl Cation: Cleavage of the bond between the phenyl and imidazole rings could produce a phenyl cation (C₆H₅⁺) at m/z 77.

Tropylium Ion Rearrangement: Aromatic compounds often show a prominent peak at m/z 91, which can arise from rearrangement of a benzyl (B1604629) fragment, though this may be less favored in this structure. whitman.edu

The base peak in the spectrum would correspond to the most stable fragment ion formed. chemguide.co.uk

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular Geometry and Conformational Features

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for 5-bromo-2-phenyl-1H-imidazole is not available in the reviewed literature, its geometry can be reliably predicted based on the known structures of related compounds like 2-phenyl-1H-imidazole. nih.gov

The molecule is expected to be largely planar, although there might be a slight twist between the planes of the phenyl and imidazole rings. mdpi.com This dihedral angle is a key conformational feature. In the solid state, intermolecular N-H···N hydrogen bonds are expected to link adjacent molecules, forming chains or more complex networks. nih.gov

The bond lengths and angles within the imidazole and phenyl rings are expected to be within normal ranges for sp²-hybridized carbon and nitrogen atoms. nih.gov The C-Br bond length would be consistent with that of a bromine atom attached to an aromatic ring.

The following table provides expected geometric parameters for 5-bromo-2-phenyl-1H-imidazole, based on crystallographic data from analogous structures.

| Parameter | Expected Value | Reference Compound |

|---|---|---|

| C-N (imidazole ring) | 1.32 - 1.38 Å | 2-phenyl-1H-imidazole nih.gov |

| C=C (imidazole ring) | ~1.35 Å | 2-phenyl-1H-imidazole nih.gov |

| C-C (phenyl ring) | 1.37 - 1.40 Å | Substituted Imidazoles mdpi.com |

| C-C (inter-ring) | ~1.47 Å | 2-phenyl-1H-imidazole nih.gov |

| C-Br | ~1.88 Å | Brominated Imidazoles researchgate.net |

| N-C-N Angle (imidazole) | ~112° | 2-phenyl-1H-imidazole nih.gov |

| C-C-C Angle (phenyl) | ~120° | Substituted Imidazoles mdpi.com |

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, Hartree-Fock)

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the molecular world. For 5-bromo-2-phenyl-1H-imidazole, these methods are used to determine its most stable three-dimensional structure and to validate the computational parameters used for its study.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For 5-bromo-2-phenyl-1H-imidazole, this involves calculating bond lengths, bond angles, and dihedral (torsional) angles. A key conformational feature of this molecule is the dihedral angle between the phenyl ring and the imidazole (B134444) ring. Due to potential steric hindrance and electronic effects, these rings may not be perfectly coplanar.

Computational studies on similar structures, such as 2-phenyl-1H-imidazole and its derivatives, have shown that the phenyl and imidazole rings are often nearly co-planar, which allows for maximum π-electron conjugation between the two ring systems. In the case of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, a related compound, the dihedral angle between the phenyl and the imidazo[1,2-a]pyridine (B132010) rings was found to be a mere 0.62°. nih.gov For 5-bromo-2-phenyl-1H-imidazole, theoretical calculations would similarly predict the most stable rotational conformation of the phenyl group relative to the bromo-imidazole core. The optimization process ensures that the calculated structure is at a true energy minimum by confirming the absence of imaginary vibrational frequencies.

Table 1: Representative Optimized Geometrical Parameters for Imidazole Derivatives from Computational Studies Note: This table presents typical bond lengths and angles for related imidazole structures to illustrate expected values for 5-bromo-2-phenyl-1H-imidazole. Data is not for the subject compound itself but derived from computational studies on analogous molecules.

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Lengths | C-N (imidazole) | 1.391 - 1.416 |

| C=N (imidazole) | 1.307 - 1.396 | |

| C-C (imidazole) | ~1.39 | |

| C-Br | ~1.88 | |

| C-C (phenyl-imidazole) | ~1.48 | |

| Parameter | Angle | Typical Calculated Value (°) |

| Bond Angles | C-N-C (imidazole) | ~108 - 110 |

| N-C-N (imidazole) | ~110 - 112 |

Data sourced from studies on 1-benzyl-2-phenyl-1H-benzimidazole derivatives and 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole. researchgate.netbiointerfaceresearch.com

Selection and Validation of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT and HF calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation (XC) functional. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility and generally yield more accurate results than smaller ones like 6-31G(d,p), though at a higher computational cost. The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electronic distribution, especially for molecules containing heteroatoms and for analyzing non-covalent interactions.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid XC functional that combines a portion of exact Hartree-Fock exchange with DFT exchange and correlation. It is widely used because it often provides a good balance of accuracy and computational efficiency for organic molecules. nih.govirjweb.comnih.gov Validation of the chosen computational level (functional and basis set) is typically achieved by comparing calculated structural parameters with available experimental data (e.g., from X-ray crystallography) for the same or very similar molecules. A good correlation between theoretical and experimental values lends confidence to the predictive power of the calculations for other properties. nih.gov

Electronic Structure and Reactivity Descriptors

Once a reliable geometry is obtained, quantum chemical calculations can be used to explore the electronic properties of 5-bromo-2-phenyl-1H-imidazole, which are key to understanding its reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Orbital Distribution)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more reactive. nih.gov

For aromatic heterocyclic systems like 5-bromo-2-phenyl-1H-imidazole, the HOMO is typically a π-orbital distributed across the conjugated ring system, while the LUMO is a π*-antibonding orbital. In a study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV, indicating significant stability. nih.gov For another related bromo-imidazole derivative, the gap was found to be 4.4871 eV. irjweb.com The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. The HOMO density highlights electron-rich regions, while the LUMO density indicates electron-deficient regions.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations on Related Bromo-Imidazole Compounds Note: This table illustrates typical FMO energy values found in the literature for compounds structurally similar to 5-bromo-2-phenyl-1H-imidazole.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione | -6.2967 | -1.8096 | 4.4871 |

| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | - | - | 4.343 |

Data sourced from computational studies on related imidazole derivatives. nih.govirjweb.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. MEP maps are invaluable for identifying the sites most susceptible to electrophilic and nucleophilic attack.

Typically, regions of negative electrostatic potential (colored red to yellow) are associated with high electron density, such as lone pairs on electronegative atoms (like nitrogen), and are attractive to electrophiles. Regions of positive electrostatic potential (colored blue) correspond to electron-deficient areas, usually around hydrogen atoms (especially those attached to heteroatoms), and are susceptible to attack by nucleophiles. nih.govorientjchem.org

For 5-bromo-2-phenyl-1H-imidazole, the MEP map would be expected to show a significant negative potential around the nitrogen atom of the imidazole ring that does not bear a hydrogen atom, making it a primary site for electrophilic attack or protonation. The hydrogen atom attached to the other imidazole nitrogen would exhibit a strong positive potential, marking it as an acidic site. The bromine atom would also influence the charge distribution.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the calculated molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds. This method is particularly useful for quantifying electron delocalization, hyperconjugation, and intramolecular charge transfer interactions.

The analysis calculates the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. A high E(2) value indicates a strong electronic interaction, signifying significant electron delocalization from the donor to the acceptor orbital.

Structure Activity Relationship Sar Studies and Molecular Interactions in Biological Contexts

Design Principles for Modulating Biological Activity through Structural Modifications

The biological activity of phenyl-imidazole derivatives can be finely tuned through specific structural alterations. The core principle involves modifying substituents on both the phenyl ring and the imidazole (B134444) nucleus to optimize interactions with target biomolecules. nih.gov

Key design strategies for phenyl-imidazole scaffolds include:

Substitution on the Phenyl Ring: Introducing various functional groups (e.g., hydroxyl, methoxy, halogens) to the phenyl ring at the 2-position can significantly alter the compound's potency and selectivity. For instance, in studies on 4-phenyl-imidazole derivatives as inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO), adding a hydroxyl group to the phenyl ring led to a tenfold increase in potency. nih.gov This enhancement is often attributed to the formation of new hydrogen bonds with amino acid residues like serine in the enzyme's active site. nih.gov

Modification of the Imidazole Core: Altering substituents directly on the imidazole ring is another critical design aspect. The position and nature of these substituents dictate the molecule's electronic properties and its ability to form key interactions. Halogenation, such as the introduction of a bromine atom at the 5-position, is a common strategy to enhance biological activity, potentially by increasing lipophilicity or by forming halogen bonds.

Scaffold Morphing: Modifying the core heterocyclic structure while retaining key pharmacophoric features can lead to the discovery of novel antagonists for specific receptors. This approach has been successfully used to develop potent and orally bioavailable antagonists for the Smoothened receptor from known lead compounds. nih.gov

These principles highlight a systematic approach to drug design, where iterative modifications to the 5-bromo-2-phenyl-1H-imidazole scaffold can be guided by SAR data to improve therapeutic potential.

In vitro Investigations of Enzymatic Inhibition and Cellular Assays (Mechanistic Focus)

Derivatives of 2-phenyl-1H-imidazole have been investigated as inhibitors of various enzymes, demonstrating the therapeutic potential of this structural class. The imidazole moiety itself is known to interact with enzyme active sites. nih.gov

For example, studies on phenyl-imidazole analogs targeting Indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune escape, have shown that these compounds can act as potent inhibitors. nih.gov The inhibitory mechanism often involves direct interaction with the enzyme's active site. Modifications to the phenyl ring, such as the addition of hydroxyl groups, were found to significantly enhance inhibitory activity, as detailed in the table below.

| Compound | Modification | IDO Inhibition IC₅₀ (µM) |

|---|---|---|

| 4-Phenyl-imidazole (Parent Compound) | - | 10.0 |

| 1-(2-Hydroxyphenyl)-1H-imidazole | 2-hydroxy substitution | 1.0 |

| 1-(2,6-Dihydroxyphenyl)-1H-imidazole | 2,6-dihydroxy substitution | 1.1 |

Data adapted from studies on 4-phenyl-imidazole derivatives as IDO inhibitors. nih.gov

In other studies, imidazole derivatives have shown inhibitory activity against GH1 β-glucosidases through a partial competitive mechanism. nih.gov This involves the imidazole binding to the enzyme's active site, which in turn reduces the enzyme's affinity for its natural substrate without affecting the maximum rate of product formation. nih.gov The bromine atom in 5-bromo-2-phenyl-1H-imidazole could further modulate these interactions through halogen bonding or by altering the electronic landscape of the imidazole ring.

Elucidation of Molecular Mechanisms of Action at the Sub-Cellular Level

The imidazole scaffold is a component of many compounds with potent anticancer activity, and research has begun to uncover their mechanisms of action at the subcellular level. chemijournal.com Phenyl-imidazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines.

For instance, certain 1,5-diaryl-imidazole derivatives have been found to induce pre-G1 apoptosis and arrest the cell cycle at the G2/M phase in breast, liver, and colon cancer cells. This suggests that these compounds can interfere with the cell division process, leading to the death of cancer cells. The molecular mechanism often involves the inhibition of key regulatory proteins such as kinases, which are crucial for cell growth and proliferation.

Computational Molecular Docking and Dynamics Simulations for Target Identification and Ligand-Protein Interactions

Molecular docking is a powerful computational tool used to predict how a small molecule, such as 5-bromo-2-phenyl-1H-imidazole, binds to the active site of a protein target. daneshyari.com This method helps in understanding the molecular basis of inhibition and guides the design of more potent drugs. nih.gov

In silico studies of imidazole derivatives have revealed key binding modes with various enzymes. For example, docking studies of phenyl-imidazole analogs with Indoleamine 2,3-dioxygenase (IDO) were used to guide the synthesis of inhibitors. nih.gov These simulations predicted that the inhibitors could exploit interactions with specific amino acids like C129 and S167 within the active site. nih.gov

Similarly, docking studies on imidazole derivatives as inhibitors of the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P) have shown that these compounds have a good affinity for the active pocket, suggesting they could be effective inhibitors. daneshyari.com The binding energy, a measure of the affinity between the ligand and the protein, is a key output of these simulations. Lower binding energy typically indicates a more stable and favorable interaction.

| Compound Class | Target Enzyme | Key Interacting Residues (Predicted) | Predicted Binding Mode |

|---|---|---|---|

| Phenyl-imidazole derivatives | Indoleamine 2,3-dioxygenase (IDO) | C129, S167 | Hydrogen bonding and hydrophobic interactions in the active site |

| Substituted Imidazole derivatives | GlcN-6-P synthase | - | Good affinity toward the active pocket |

Illustrative data from docking studies on related imidazole compounds. nih.govdaneshyari.com

These computational models provide valuable insights into the ligand-protein interactions that underpin the biological activity of 5-bromo-2-phenyl-1H-imidazole, highlighting the importance of hydrogen bonds, hydrophobic interactions, and potentially halogen bonds in its mechanism of action.

Impact of Halogenation and Phenyl Substitution on Biological Response Profiles

The specific substituents on the imidazole core are critical determinants of its biological activity. In 5-bromo-2-phenyl-1H-imidazole, both the phenyl group and the bromine atom significantly influence its interaction with biological targets.

Halogenation: The introduction of a halogen, such as bromine, onto the imidazole or an associated phenyl ring is a widely used strategy in medicinal chemistry to enhance biological activity. mdpi.comnih.gov Bromination can increase the compound's lipophilicity, which may improve its ability to cross cell membranes. Moreover, bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, which can significantly increase binding affinity.

Studies on halogenated 1,5-diarylimidazoles as inhibitors of PGE2 production (a marker of inflammation) found that halogen substitution significantly influenced bioactivity. nih.gov For example, 4-chloro and 4-bromo derivatives exhibited very strong inhibitory activities. nih.gov Similarly, electrophilic substitution reactions on imidazo[2,1-b]-1,3,4-thiadiazole systems often involve bromination at the 5-position of the imidazole ring, indicating this position is reactive and that substitution here can modulate the molecule's properties. nih.gov The combination of the 2-phenyl group and the 5-bromo substituent creates a unique electronic and steric profile that defines the biological response of 5-bromo-2-phenyl-1H-imidazole.

Advanced Applications in Chemical Synthesis and Materials Science

Role as Ligands in Coordination Chemistry and Metal Complex Formation

5-Bromo-2-phenyl-1H-imidazole, as a derivative of imidazole (B134444), is an important building block in coordination chemistry. rsc.org The imidazole moiety contains a conjugated five-membered ring system with two nitrogen donor sites, making it an excellent candidate for the formation of coordination complexes with various metal ions. rsc.orgresearchgate.net The nitrogen atom at the 3-position of the imidazole ring possesses a lone pair of electrons and readily coordinates to metal centers, acting as a strong sigma donor. researchgate.net

The presence of the phenyl group at the 2-position and the bromo group at the 5-position can influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability, geometry, and reactivity of the resulting metal complexes. The phenyl group can engage in π-stacking interactions, which can play a role in the formation of supramolecular structures in the solid state. researchgate.net

The table below summarizes the coordination behavior of related imidazole-based ligands, which can be extrapolated to understand the potential of 5-bromo-2-phenyl-1H-imidazole in forming metal complexes.

| Ligand Type | Metal Ions | Coordination Sites | Resulting Geometry | Reference |

| Imidazole Azo Ligand | Divalent Transition Metals | N3 of imidazole, N of azo group | Octahedral | ekb.eg |

| 1-Methyl Imidazole Azo Ligand | Ni(II), Cu(II), Zn(II) | Not specified | Not specified | researchgate.net |

Catalytic Applications of 5-Bromo-2-phenyl-1H-imidazole Derivatives

Derivatives of imidazole have found applications in catalysis, often as part of a larger molecular framework or as ligands that modify the catalytic activity of a metal center. While direct catalytic applications of 5-bromo-2-phenyl-1H-imidazole are not explicitly documented in the provided search results, the chemistry of imidazole suggests several potential roles.

Imidazole derivatives can act as N-heterocyclic carbene (NHC) precursors. NHCs are a class of persistent carbenes that can be generated by deprotonating the C2 position of an imidazolium (B1220033) salt. These NHCs are excellent ligands for transition metals and have been used in a wide range of catalytic reactions. The electronic and steric properties of the substituents on the imidazole ring can be tuned to optimize the performance of the catalyst.

Furthermore, metal complexes containing imidazole-based ligands can themselves be catalytically active. The ligand can influence the electronic environment of the metal center, thereby affecting its reactivity and selectivity in catalytic transformations. For example, research has explored the use of copper nanoparticles as a catalyst for the synthesis of new imidazole derivatives, highlighting the interplay between metals and imidazole compounds in catalytic processes. biolmolchem.com

Precursors for the Synthesis of Complex Heterocyclic Ring Systems

The functional groups present on the 5-bromo-2-phenyl-1H-imidazole ring make it a versatile precursor for the synthesis of more complex heterocyclic systems. semanticscholar.org The bromine atom at the 5-position is a particularly useful handle for further chemical transformations, such as cross-coupling reactions. For instance, 4-bromo-2-nitro-1H-imidazole is noted as an important starting material for further functionalization. google.com

The presence of multiple reaction centers in aminoazoles, a related class of compounds, allows for controlled, multidirectional interactions to produce a variety of chemical structures. frontiersin.org This principle can be extended to 5-bromo-2-phenyl-1H-imidazole. The N-H of the imidazole ring can be arylated, as demonstrated in the N-arylation of 5-bromo-2-aminobenzimidazole. nih.gov

The synthesis of polysubstituted imidazoles is an active area of research, with various methods being developed to create diverse molecular architectures. semanticscholar.org These methods often involve multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. semanticscholar.orgsciencepublishinggroup.com 5-bromo-2-phenyl-1H-imidazole could potentially be used in such reactions to introduce a specific substitution pattern into a larger heterocyclic framework.

The following table outlines potential synthetic transformations of 5-bromo-2-phenyl-1H-imidazole for the creation of more complex heterocycles.

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Cross-Coupling | Aryl boronic acids, Pd catalyst, base | 5-Aryl-2-phenyl-1H-imidazole derivatives |

| N-Arylation | Aryl halides, Cu or Pd catalyst, base | 1-Aryl-5-bromo-2-phenyl-1H-imidazole derivatives |

| Multicomponent Reactions | Aldehydes, CH-acids | Fused heterocyclic systems containing the imidazole core |

Exploration in Supramolecular Chemistry and Self-Assembly

The structural features of 5-bromo-2-phenyl-1H-imidazole make it an interesting candidate for studies in supramolecular chemistry and self-assembly. longdom.org Supramolecular chemistry focuses on the non-covalent interactions between molecules, which lead to the formation of larger, organized structures. longdom.orgrsc.org

The imidazole ring of 5-bromo-2-phenyl-1H-imidazole contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). This allows for the formation of hydrogen-bonded chains or networks in the solid state and in solution. researchgate.net Additionally, the phenyl ring at the 2-position can participate in π-π stacking interactions, which are another important type of non-covalent interaction that can direct the self-assembly of molecules. researchgate.net The bromine atom can also participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base.

These non-covalent interactions can lead to the formation of well-defined supramolecular architectures. mdpi.com The study of how molecules like 5-bromo-2-phenyl-1H-imidazole self-assemble can provide insights into crystal engineering and the design of new materials with specific properties. The formation of associative dimeric structures through hydrogen bonds has been observed in other heterocyclic compounds, which can influence their properties. researchgate.net

Potential in Advanced Functional Materials (e.g., Chromophores, Organic Electronic Components)

The unique electronic and photophysical properties of imidazole derivatives make them promising candidates for applications in advanced functional materials. wiley-vch.dewiley.com The extended π-system of 2-phenyl-1H-imidazole derivatives can give rise to interesting optical properties, such as fluorescence. For example, certain imidazole chromophores have been synthesized that exhibit blue fluorescence and show excited-state intramolecular proton transfer (ESIPT). nih.gov

The donor-π-acceptor (D–π–A) architecture is a common design strategy for creating molecules with desirable optoelectronic properties. rsc.org Substituted benzilimidazole, a related compound, can act as either an electron-donating or electron-withdrawing component in such systems. rsc.org The 5-bromo-2-phenyl-1H-imidazole scaffold could be functionalized to create D–π–A type molecules. The phenyl group can act as part of the π-bridge, while the bromine atom can be replaced with either an electron-donating or electron-withdrawing group through cross-coupling reactions.

These tailored molecules could find applications as:

Chromophores and Fluorophores: For use in fluorescent sensors, bio-imaging, and as organic down-converter materials in white light-emitting diodes (LEDs). rsc.org

Organic Electronic Components: The ability to tune the electronic properties of imidazole derivatives makes them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as sensitizing dyes in optoelectronic devices. nih.gov

The table below lists some of the potential applications of 5-bromo-2-phenyl-1H-imidazole-based materials.

| Application Area | Desired Property | Potential Role of 5-bromo-2-phenyl-1H-imidazole |

| Organic Light-Emitting Diodes (OLEDs) | Efficient electroluminescence | As a host material or as a component of an emissive dopant |

| Fluorescent Sensors | Environment-sensitive fluorescence | As a fluorophore whose emission properties change upon binding to an analyte |

| White LEDs | Greenish-yellow emission | As a down-converting material to convert blue light to other colors rsc.org |

Future Research Directions and Unresolved Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of imidazole (B134444) derivatives has been a subject of extensive research, with a growing emphasis on environmentally benign methodologies. ijrjournal.comwjbphs.comresearchgate.net While classical methods for the synthesis of substituted imidazoles are well-established, the development of novel and sustainable routes for 5-bromo-2-phenyl-1H-imidazole remains a significant challenge.

Current synthetic approaches often involve multi-step procedures, the use of hazardous reagents, and the generation of substantial waste. Direct bromination of 2-phenyl-1H-imidazole, for instance, can lead to a mixture of brominated isomers, necessitating complex purification steps. researchgate.net Future research should prioritize the development of one-pot syntheses and the use of greener solvents and catalysts. asianpubs.orgcore.ac.uk

Key areas for future investigation include:

Catalytic C-H Bromination: Exploring selective C-H activation and bromination at the 5-position of the 2-phenyl-1H-imidazole core would represent a significant advancement in atom economy and synthetic efficiency.

Microwave-Assisted and Flow Chemistry Protocols: These technologies offer the potential for rapid, scalable, and highly controlled syntheses, minimizing energy consumption and reaction times.

Use of Benign Brominating Agents: Investigating alternatives to harsh and toxic brominating reagents is crucial for developing more sustainable processes.

Solvent-Free or Aqueous-Based Syntheses: Shifting away from volatile organic solvents aligns with the principles of green chemistry and reduces environmental impact.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Advantages | Challenges |

| Traditional Multi-step Synthesis | Well-established procedures | Low atom economy, use of hazardous reagents, waste generation |

| One-Pot Reactions | Increased efficiency, reduced waste | Optimization of reaction conditions for selectivity |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scalability, specialized equipment |

| Catalytic C-H Bromination | High atom economy, direct functionalization | Catalyst development, regioselectivity control |

| Flow Chemistry | High throughput, precise control, enhanced safety | Initial setup cost, potential for clogging |

Integration of Advanced Computational Methods with Experimental Validation

Computational chemistry offers powerful tools for predicting molecular properties, reaction mechanisms, and biological activities, thereby guiding experimental research and reducing the need for extensive trial-and-error. niscpr.res.inresearchgate.net For 5-bromo-2-phenyl-1H-imidazole, the integration of advanced computational methods with experimental validation is a promising avenue for accelerating discovery.

Density Functional Theory (DFT) calculations can provide insights into the electronic structure, spectroscopic properties, and reactivity of the molecule. nih.govorientjchem.org Molecular modeling and docking studies can predict its interactions with biological targets, aiding in the design of new therapeutic agents. researchgate.netacs.org

Future research should focus on:

Accurate Prediction of Spectroscopic Data: Utilizing DFT to calculate NMR, IR, and UV-Vis spectra and comparing these with experimental data to validate computational models. niscpr.res.in

Modeling Reaction Mechanisms: Elucidating the transition states and energy profiles of synthetic reactions to optimize conditions and improve yields.

Virtual Screening and Drug Design: Employing molecular docking and molecular dynamics simulations to identify potential biological targets and design derivatives with enhanced activity and selectivity. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of 5-bromo-2-phenyl-1H-imidazole and its analogs with their biological activities.

The synergy between computational prediction and experimental verification is crucial for robust scientific advancement.

Systematic Exploration of Structure-Activity Relationships for Enhanced Selectivity

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to the development of new drugs and functional materials. For 5-bromo-2-phenyl-1H-imidazole, a systematic exploration of its structure-activity relationships (SAR) is essential for enhancing its selectivity towards specific biological targets. nih.gov

The presence and position of the bromine atom on the imidazole ring, as well as substituents on the phenyl ring, are expected to significantly influence the molecule's physicochemical properties and biological interactions. nih.govresearchgate.net

Key aspects of future SAR studies should include:

Synthesis of Analog Libraries: Preparing a diverse set of derivatives by modifying the substituents on both the imidazole and phenyl rings.

Biological Screening: Evaluating the synthesized compounds against a panel of biological targets to identify lead compounds and determine their selectivity profiles.

Impact of the Bromo Substituent: Investigating the role of the bromine atom at the 5-position in terms of its electronic and steric effects on binding affinity and activity. Studies on related compounds have shown that halogen substituents can significantly impact potency. researchgate.net

Pharmacophore Modeling: Identifying the key structural features responsible for the observed biological activity to guide the design of more potent and selective analogs.

A hypothetical SAR exploration for 5-bromo-2-phenyl-1H-imidazole could involve the modifications outlined in the table below:

| Modification Site | Example Substituents | Potential Impact |

| Imidazole Ring (Position 1) | Alkyl, Aryl, Acyl groups | Modulate lipophilicity and metabolic stability |

| Imidazole Ring (Position 4) | Halogens, Alkyl groups | Influence electronic properties and steric interactions |

| Phenyl Ring (ortho, meta, para) | Electron-donating/withdrawing groups | Alter electronic distribution and binding interactions |

Unveiling New Mechanistic Insights in Catalysis and Biological Interactions

The imidazole scaffold is a common feature in many enzymes and catalysts due to the versatile coordination chemistry of its nitrogen atoms. biolmolchem.com Unveiling the mechanistic details of how 5-bromo-2-phenyl-1H-imidazole participates in catalytic cycles or interacts with biological systems is a critical area for future research.

Potential research directions include:

Homogeneous and Heterogeneous Catalysis: Investigating the potential of 5-bromo-2-phenyl-1H-imidazole and its metal complexes as catalysts in organic synthesis. Mechanistic studies could involve kinetic analysis, spectroscopic monitoring of intermediates, and computational modeling.

Enzyme Inhibition Studies: If the compound exhibits biological activity, detailed mechanistic studies are needed to understand how it interacts with its target enzyme. This could involve identifying the binding site, determining the mode of inhibition (e.g., competitive, non-competitive), and characterizing the kinetics of the interaction.

Probe for Biological Processes: The bromine atom can serve as a heavy-atom label for X-ray crystallographic studies, providing high-resolution structural information about the binding of the imidazole core to proteins or other biomolecules.

Understanding Non-covalent Interactions: Characterizing the role of halogen bonding, hydrogen bonding, and π-stacking interactions in the binding of 5-bromo-2-phenyl-1H-imidazole to its molecular targets.

By elucidating the fundamental mechanisms of action, researchers can rationally design more effective catalysts and therapeutic agents based on the 5-bromo-2-phenyl-1H-imidazole scaffold.

Q & A

Q. What are the optimal synthetic routes for 5-bromo-2-phenyl-1H-imidazole, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via bromination of 2-phenyl-1H-imidazole precursors using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Solvent choice (e.g., DMF or dichloromethane) and temperature (0–25°C) critically affect regioselectivity and byproduct formation. For example, excess bromine or prolonged reaction times may lead to di-brominated impurities, necessitating purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing 5-bromo-2-phenyl-1H-imidazole, and what key spectral features confirm its structure?

Key techniques include:

- 1H/13C NMR : Aromatic protons (δ 7.45–8.35 ppm) and imidazole ring protons (δ ~7.0–7.5 ppm) confirm substitution patterns. The bromine atom induces deshielding in adjacent carbons .

- FTIR : Peaks at ~1617 cm⁻¹ (C=N stretch) and ~592 cm⁻¹ (C-Br) validate the imidazole core and bromine presence .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 286.01) and fragmentation patterns confirm molecular weight and structural integrity .

Q. What are common impurities in the synthesis of 5-bromo-2-phenyl-1H-imidazole, and how can they be identified and mitigated?

Common impurities include di-brominated byproducts (e.g., 5,6-dibromo derivatives) and unreacted starting materials. These are detectable via HPLC (retention time shifts) or TLC (Rf discrepancies). Mitigation involves optimizing stoichiometry (e.g., limiting bromine equivalents) and using inert atmospheres to prevent oxidative side reactions .

Q. How can researchers ensure reproducibility in synthesizing 5-bromo-2-phenyl-1H-imidazole across different laboratory setups?

Standardize reaction parameters (temperature, solvent purity, and catalyst loading) and validate intermediates via spectroscopic profiling. Automated systems (e.g., continuous flow reactors) reduce variability in large-scale syntheses .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the interaction of 5-bromo-2-phenyl-1H-imidazole derivatives with EGFR?

Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Dock derivatives into EGFR’s ATP-binding pocket (PDB ID: 1M17), focusing on hydrogen bonding (e.g., with Met793) and hydrophobic interactions. Validate predictions with MM-GBSA binding energy calculations and correlate with in vitro IC50 values .

Q. What strategies resolve contradictions in biological activity data across studies of 5-bromo-2-phenyl-1H-imidazole analogues?

Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). Use structure-activity relationship (SAR) studies to isolate substituent effects. For example, replacing the bromine with methyl groups may enhance solubility but reduce target affinity, explaining divergent results .

Q. How does the bromine substituent influence the electronic properties and reactivity of 5-bromo-2-phenyl-1H-imidazole in medicinal chemistry?

DFT calculations (B3LYP/6-31G*) show bromine’s electron-withdrawing effect lowers the HOMO energy, enhancing electrophilic reactivity. This facilitates nucleophilic aromatic substitution (e.g., with amines) for functionalization. Bromine also increases lipophilicity, impacting membrane permeability in cellular assays .

Q. What factorial design approaches optimize reaction parameters for synthesizing 5-bromo-2-phenyl-1H-imidazole derivatives?

Apply Box-Behnken or central composite designs to evaluate factors like temperature, solvent polarity, and catalyst concentration. Response surface methodology (RSM) identifies optimal conditions (e.g., 70°C in acetonitrile with 1.2 eq. NBS) for maximizing yield and minimizing side products .

Q. How do structural modifications at the phenyl or imidazole rings affect the pharmacokinetics of 5-bromo-2-phenyl-1H-imidazole derivatives?

ADMET predictions (e.g., using SwissADME) reveal that electron-donating groups (e.g., -OCH₃) improve solubility but reduce metabolic stability. Bromine’s steric bulk may hinder CYP450-mediated oxidation, prolonging half-life. Validate with in vitro microsomal assays and in vivo pharmacokinetic studies .

Q. What in silico and in vitro methods assess the toxicity of 5-bromo-2-phenyl-1H-imidazole-based compounds?

- In silico : Use ProTox-II to predict hepatotoxicity and AMES testing for mutagenicity.

- In vitro : Perform cytotoxicity assays (MTT/CCK-8) on HEK293 or HepG2 cells. Monitor ROS generation and apoptosis markers (e.g., caspase-3) to elucidate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.